1-Amino-3-methyl-2-naphthoic acid
Description
Contextualization within Naphthoic Acid Derivatives Research
Naphthoic acid derivatives are a class of compounds that have been extensively studied in medicinal chemistry and materials science. Current time information in Bangalore, IN. The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, serves as a versatile backbone for the development of novel therapeutic agents and functional materials. Researchers have explored various substitutions on the naphthalene core to modulate the physicochemical properties and biological activities of these derivatives.
For instance, substituted 2-naphthoic acid derivatives have been identified as potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes. mdpi.comnih.gov The carboxylate group of the 2-naphthoic acid moiety has been shown to be crucial for its recognition by the receptor. nih.gov Furthermore, other derivatives have been investigated as allosteric modulators of NMDA receptors, which are critical in various neurological conditions. nih.gov The addition of functional groups like amino and hydroxyl moieties to the 2-naphthoic acid structure has been shown to influence their inhibitory activity and subtype-selectivity. nih.gov
The synthesis of complex naphthoic acid derivatives is an active area of research. A Chinese patent details a multi-step synthesis for 4-amino-3-methyl-2-naphthoic acid, an isomer of the title compound, starting from 3-hydroxy-2-naphthoic acid. This process involves esterification, nitration, sulfonation, Suzuki coupling, reduction, and hydrolysis, highlighting the intricate chemical transformations required to produce such molecules. chemnet.com
Historical Perspectives on Amino-Naphthoic Acid Chemistry and Biological Relevance
The chemistry of amino-naphthoic acids has a rich history, initially driven by the dye industry. These compounds served as crucial intermediates in the synthesis of a wide array of azo dyes. The ability to introduce both an amino group and a carboxylic acid group onto the robust naphthalene scaffold provided a means to create a diverse palette of colors with varying properties.
Beyond their use as colorants, the biological relevance of amino-naphthoic acids has become increasingly apparent. The inherent biological activity of the naphthalene core, combined with the versatile reactivity of the amino and carboxylic acid functional groups, makes them attractive building blocks in drug discovery. For example, 3-amino-2-naphthoic acid has been investigated for its potential therapeutic applications and is also known as a metabolite of gabapentin. nih.govsigmaaldrich.com It has been shown to bind to DNA and can be used in the synthesis of more complex bioactive compounds. nih.gov The synthesis of 3-amino-2-naphthoic acid itself can be achieved by heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) under pressure in the presence of catalysts. sigmaaldrich.com
Current Research Landscape and Emerging Areas for 1-Amino-3-methyl-2-naphthoic Acid Studies
While dedicated research on this compound is limited, its structural similarity to other biologically active naphthoic acid derivatives suggests several promising avenues for future investigation. The presence of the amino, methyl, and carboxylic acid groups on the naphthalene ring provides multiple points for chemical modification, allowing for the creation of a library of novel compounds for biological screening.
Emerging research could focus on its potential as a scaffold for developing new therapeutic agents. Given the documented activity of related compounds, investigations into its efficacy as a P2Y14 receptor antagonist or an NMDA receptor modulator would be a logical starting point. Furthermore, its potential as an intermediate in the synthesis of novel heterocyclic systems with unique pharmacological profiles warrants exploration.
In the field of materials science, the rigid and planar structure of the naphthalene core, combined with the potential for hydrogen bonding and other intermolecular interactions afforded by the substituents, could make this compound a valuable building block for the design of new organic materials with interesting photophysical or electronic properties. The development of efficient and scalable synthetic routes to this compound will be crucial for enabling these future studies.
Chemical and Physical Properties
Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following table includes basic information and data for a closely related isomer, 4-Amino-3-methyl-2-naphthoic acid, for contextual comparison.
| Property | This compound | 4-Amino-3-methyl-2-naphthoic acid |
| CAS Number | 174534-18-0 chemnet.com | 104338-57-0 acs.org |
| Molecular Formula | C₁₂H₁₁NO₂ chemnet.com | C₁₂H₁₁NO₂ chemnet.com |
| Molecular Weight | 201.22 g/mol | 201.22 g/mol |
| Appearance | Not reported | Pale solid chemnet.com |
| Melting Point | Not reported | Not reported |
| Solubility | Not reported | Not reported |
| ¹H-NMR Data (DMSO; 400HZ) | Not reported | 2.509 (s, 3H), 7.507 (m, 1H), 7.581 (t, 1H), 7.846 (s, 1H), 7.924 (d, 1H), 8.230 (d, 1H) chemnet.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
174534-18-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.225 |
IUPAC Name |
1-amino-3-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
YSMAUBSXOLLXIH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=C1C(=O)O)N |
Synonyms |
2-Naphthalenecarboxylicacid,1-amino-3-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Amino 3 Methyl 2 Naphthoic Acid
De Novo Synthesis Approaches to the 1-Amino-3-methyl-2-naphthoic Acid Core
The construction of the this compound core can be achieved through various synthetic strategies, including multi-step sequences from readily available precursors.
A plausible multi-step synthesis for a closely related isomer, 4-amino-3-methyl-2-naphthoic acid, has been detailed and provides a strong template for the synthesis of the target molecule. google.com This pathway commences with a hydroxylated naphthoic acid derivative and proceeds through a series of functional group interconversions. The key steps in such a synthesis are outlined below:
Esterification: The synthesis often begins with the protection of the carboxylic acid group as an ester, typically a methyl or ethyl ester, to prevent its interference in subsequent reactions. This can be achieved using reagents like thionyl chloride and an alcohol (e.g., methanol). google.com
Nitration: A nitro group is introduced onto the naphthalene (B1677914) ring through electrophilic aromatic substitution using a nitrating agent, such as nitric acid. The position of nitration is directed by the existing substituents on the ring. google.com
Hydroxyl Group Activation: To facilitate the introduction of the methyl group, a hydroxyl group can be converted into a better leaving group, such as a triflate, by reacting it with trifluoromethanesulfonic anhydride. google.com
Suzuki Coupling: The methyl group is introduced onto the naphthalene ring via a palladium-catalyzed Suzuki coupling reaction. This involves the reaction of the triflate intermediate with a suitable methylboronic acid derivative. google.com
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com
Ester Hydrolysis: Finally, the protecting ester group is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid, affording the final this compound. google.com
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Esterification | Thionyl chloride, Methanol | Methyl 1-hydroxy-2-naphthoate |
| 2 | Nitration | Nitric acid | Methyl 1-hydroxy-4-nitro-2-naphthoate |
| 3 | Triflation | Trifluoromethanesulfonic anhydride | Methyl 4-nitro-1-(trifluoromethylsulfonyloxy)-2-naphthoate |
| 4 | Suzuki Coupling | Methylboronic acid, Pd catalyst | Methyl 1-methyl-4-nitro-2-naphthoate |
| 5 | Reduction | H₂, Pd/C | Methyl 4-amino-1-methyl-2-naphthoate |
| 6 | Hydrolysis | NaOH, H₂O then H⁺ | 4-Amino-1-methyl-2-naphthoic acid |
This table illustrates a representative synthesis for a related isomer, which demonstrates the principles applicable to the synthesis of this compound.
The principles of stereoselective and regioselective synthesis are crucial for constructing complex molecules with defined spatial arrangements of atoms. While specific examples for this compound are not extensively documented, general strategies for related naphthoic acid esters are applicable. Lewis acid-mediated rearrangements of oxabenzonorbornadienes have been reported as a method to access substituted 1-hydroxy-2-naphthoic acid esters. nih.govescholarship.orgescholarship.org The regioselectivity of these rearrangements can be influenced by the electronic properties of the substituents on the aromatic ring, which dictates the stability of carbocation intermediates. escholarship.org Such strategies could potentially be adapted to control the placement of the amino and methyl groups on the naphthalene ring system.
Furthermore, regioselective synthesis of diaminothiacalix arenes has been achieved via nucleophilic aromatic substitution (SNAr) reactions, where the regioselectivity is controlled by the coordination of a methoxy (B1213986) group with a neighboring sulfinyl oxygen atom. researchgate.net These principles of directing group-assisted regiocontrol could be conceptually applied to the synthesis of specifically substituted naphthoic acids.
Direct introduction of amino and methyl groups onto a pre-formed naphthalene ring system represents an alternative synthetic approach.
Direct Amination: A classic method for the amination of hydroxylated naphthalenes is the Bucherer reaction, which involves heating the hydroxy-naphthalene derivative with ammonia (B1221849) and a sulfite. mdma.ch For instance, 3-hydroxy-2-naphthoic acid can be converted to 3-amino-2-naphthoic acid by heating with ammonia under pressure in the presence of zinc chloride. mdma.chchemicalbook.com This highlights a potential direct amination route for a suitable hydroxylated precursor.
Direct Methylation: While direct C-H methylation of naphthoic acids is challenging, methylation can be achieved through functional group transformations. As mentioned in the multi-step synthesis, a Suzuki coupling is an effective method for introducing a methyl group. google.com
Derivatization and Functionalization Strategies of this compound
The presence of both a carboxylic acid and an amino group on this compound allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.
The carboxylic acid group is a key site for derivatization.
Amide Bond Formation: The formation of amides is a common transformation. This can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. evitachem.com Alternatively, various coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or WSC) in the presence of N-hydroxybenzotriazole (HOBt), or 2-(1H-9-azabenzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (B91526) (HATU). nih.gov The use of biocatalysts, such as ATP-dependent amide bond synthetases, represents a more sustainable approach to amidation. evitachem.com
Ester Bond Formation: Esterification is another common derivatization of the carboxylic acid group. This can be accomplished by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
| Reaction | Reagent(s) | Functional Group Formed |
| Amide Formation | SOCl₂, Amine | Amide |
| Amide Formation | EDC, HOBt, Amine | Amide |
| Amide Formation | HATU, DIPEA, Amine | Amide |
| Ester Formation | Alcohol, H₂SO₄ | Ester |
The amino group is also a versatile handle for further functionalization.
Acylation: The amino group can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form amides. nih.gov This allows for the introduction of a wide variety of substituents. For instance, the amino group can be acylated with aromatic acids like benzoic acid or 1-naphthoic acid using a coupling agent like HATU. nih.gov
Alkylation: The amino group can be alkylated to form secondary or tertiary amines. Reductive amination is a common method for this purpose, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org
Diazotization: The primary aromatic amino group can be converted to a diazonium salt by reaction with nitrous acid. This diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, and other functionalities.
Aromatic Substitutions and Functional Group Interconversions on the Naphthalene Ring
The construction of the this compound molecule hinges on the effective installation of the amino, methyl, and carboxylic acid groups at the desired positions on the naphthalene ring. This is typically achieved through a sequence of electrophilic and nucleophilic aromatic substitution reactions, coupled with functional group interconversions.
A plausible synthetic pathway can commence from a readily available starting material like 2-naphthoic acid or a related derivative. One common strategy involves the introduction of a nitro group, which can later be reduced to the target amino group. The directing effects of the substituents already present on the naphthalene ring are a critical consideration in the sequence of these reactions.
For instance, the synthesis could start with 3-hydroxy-2-naphthoic acid. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Nitration of 3-hydroxy-2-naphthoic acid would likely yield a mixture of nitro-substituted products. The subsequent conversion of the hydroxyl group to a triflate or another suitable leaving group would enable a cross-coupling reaction, such as a Suzuki coupling, to introduce the methyl group. The nitro group can then be reduced to the primary amine.
An alternative approach could involve starting with a pre-methylated naphthalene derivative and then introducing the other functional groups. For example, the oxidation of 2,3-dimethylnaphthalene (B165509) can yield 3-methyl-2-naphthoic acid. orgsyn.org Subsequent nitration would be directed by the existing substituents. The carboxyl group is a deactivating group and a meta-director, while the methyl group is an activating group and an ortho, para-director. The interplay of these directing effects would influence the position of the incoming nitro group. libretexts.orguci.edu
Functional group interconversions are essential for transforming one functional group into another during the synthetic sequence. imperial.ac.uk A key interconversion in the synthesis of this compound is the reduction of a nitro group to an amino group. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride in hydrochloric acid.
Another important functional group interconversion is the conversion of a hydroxyl group into a better leaving group, such as a triflate, to facilitate nucleophilic substitution or cross-coupling reactions. The table below summarizes some key aromatic substitution and functional group interconversion reactions relevant to the synthesis of this compound.
| Reaction Type | Reagents and Conditions | Purpose in Synthesis | Reference |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group as a precursor to the amino group. | minia.edu.eg |
| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | Conversion of the nitro group to the primary amino group. | google.com |
| Suzuki Coupling | Organoboron reagent, Pd catalyst, base | Introduction of the methyl group onto the naphthalene ring. | google.com |
| Esterification | Alcohol, acid catalyst | Protection of the carboxylic acid or for purification purposes. | chemicalbook.com |
| Hydrolysis | Aqueous acid or base | Deprotection of a methyl or ethyl ester to the carboxylic acid. | google.com |
Orthogonal Protection and Deprotection Strategies in Complex Syntheses
In the synthesis of multifunctional molecules like this compound, the use of protecting groups is indispensable to prevent undesired reactions of the amino and carboxylic acid functionalities. organic-chemistry.org Orthogonal protection strategies are particularly valuable, as they allow for the selective removal of one protecting group in the presence of others. sigmaaldrich.comacs.org
The amino group is nucleophilic and can react with various electrophiles. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is stable under basic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de Conversely, the Fmoc group is stable to acidic conditions but is cleaved by bases such as piperidine. iris-biotech.denih.gov This orthogonality allows for the selective deprotection of either a Boc-protected or an Fmoc-protected amine within the same molecule. organic-chemistry.org
The carboxylic acid group can be protected as an ester, for example, a methyl or ethyl ester, to prevent its reaction as a nucleophile or an acid. These simple alkyl esters can be cleaved by hydrolysis under either acidic or basic conditions. google.com For syntheses requiring milder deprotection conditions, benzyl (B1604629) esters can be employed, which can be removed by hydrogenolysis.
The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of this compound, especially when undertaking further modifications of the molecule. The following table provides an overview of common orthogonal protecting groups for amino and carboxylic acid functionalities.
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal to | Reference |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, base | TFA, HCl | Fmoc | organic-chemistry.orgiris-biotech.de |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu, base | Piperidine, DBU | Boc | organic-chemistry.orgnih.gov |
| Carboxylic Acid | Methyl Ester | Me | CH₃OH, H⁺ or SOCl₂ | H₃O⁺ or OH⁻ | Benzyl (hydrogenolysis) | google.comchemicalbook.com |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, acid | H₂, Pd/C | Boc, Fmoc | organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Amino 3 Methyl 2 Naphthoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H-NMR) Chemical Shift Analysis and Coupling Constants (e.g., for related 4-amino-3-methyl-2-naphthoic acid)
The methyl group protons (CH₃) typically appear as a singlet in the upfield region of the spectrum. In the case of 4-amino-3-methyl-2-naphthoic acid, this signal is observed at 2.509 ppm. google.com The aromatic protons on the naphthalene (B1677914) ring system exhibit more complex splitting patterns and appear at lower fields due to the deshielding effect of the aromatic currents. For the 4-amino isomer, these signals are observed as a multiplet at 7.507 ppm, a triplet at 7.581 ppm, a singlet at 7.846 ppm, and two doublets at 7.924 ppm and 8.230 ppm. google.com The broad signal for the amino group (NH₂) protons and the carboxylic acid (COOH) proton are also expected, though their chemical shifts can be variable and depend on factors like solvent and concentration.
For the target molecule, 1-amino-3-methyl-2-naphthoic acid, one would anticipate a similar pattern of signals, with the key difference being the relative positions and coupling patterns of the aromatic protons due to the different substitution pattern on the naphthalene ring. The methyl group would still be expected as a singlet, and the amino and carboxylic acid protons would also be present.
Table 1: ¹H-NMR Data for 4-Amino-3-methyl-2-naphthoic Acid google.com
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 2.509 | s | 3H | CH₃ |
| 7.507 | m | 1H | Aromatic H |
| 7.581 | t | 1H | Aromatic H |
| 7.846 | s | 1H | Aromatic H |
| 7.924 | d | 1H | Aromatic H |
| 8.230 | d | 1H | Aromatic H |
s = singlet, d = doublet, t = triplet, m = multiplet Data recorded in DMSO-d₆ at 400 MHz
Carbon-13 NMR (¹³C-NMR) and Two-Dimensional NMR Techniques
Carbon-13 NMR spectroscopy provides complementary information to ¹H-NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C-NMR spectrum.
For this compound, one would expect to observe signals for the eleven carbon atoms of the naphthalene ring system, the methyl carbon, and the carboxylic acid carbon. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carboxylic acid carbon (C=O) is typically found in the downfield region, often between 170-185 ppm. libretexts.org The aromatic carbons generally resonate in the range of 125-150 ppm. libretexts.org The methyl carbon (CH₃) would appear in the upfield region, typically between 10-30 ppm. libretexts.org
While specific ¹³C-NMR data for this compound is not available, data for unsubstituted 1-naphthoic and 2-naphthoic acids provide a reference. rsc.org For 1-naphthoic acid, the carboxylic carbon appears at 169.1 ppm, and the aromatic carbons show signals between 125.4 and 133.9 ppm. rsc.org Similarly, for 2-naphthoic acid, the carboxylic carbon is at 172.67 ppm, with aromatic signals spanning from 130.38 to 140.15 ppm. rsc.org The presence of the amino and methyl substituents in this compound would cause predictable shifts in the positions of the carbon signals compared to these parent compounds.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. COSY experiments establish correlations between coupled protons, while HSQC links protons to their directly attached carbons, aiding in the complete structural elucidation.
Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Carboxylic (C=O) | 170 - 185 libretexts.org |
| Aromatic (C) | 125 - 150 libretexts.org |
| Methyl (CH₃) | 10 - 30 libretexts.org |
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.
For this compound, the FT-IR spectrum would be expected to show several key absorption bands. The carboxylic acid group would exhibit a broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The amino group (NH₂) would show N-H stretching vibrations, usually as two bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bonds of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would be observed in the 1450-1600 cm⁻¹ region.
Studies on related naphthoic acid derivatives, such as 3-hydroxy-2-naphthoic acid, show characteristic carbonyl and hydroxyl stretching frequencies that aid in the interpretation of the spectrum. tandfonline.comresearchgate.net For instance, in a derivative of 3-hydroxy-2-naphthoic acid, the asymmetric stretching of the carboxylate group was observed at 1716 cm⁻¹. tandfonline.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amine | N-H stretch | 3300 - 3500 |
| Aromatic | C-H stretch | > 3000 |
| Methyl | C-H stretch | < 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the scattering of light from a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.
In the FT-Raman spectrum of this compound, the aromatic ring vibrations would be expected to produce strong signals. The C=C stretching vibrations of the naphthalene ring would be prominent. While specific data for this compound is unavailable, studies on similar aromatic molecules demonstrate the utility of FT-Raman for structural confirmation. google.com For example, the FT-Raman spectrum of a complex benzamide (B126) derivative showed characteristic peaks for the aromatic rings between 1400 and 1620 cm⁻¹. google.com
Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the precise molecular weight of a compound and information about its structure through the analysis of its fragmentation patterns.
For this compound (C₁₂H₁₁NO₂), the calculated molecular weight is approximately 201.22 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy. For instance, the low-resolution mass spectrum of the related methyl 1-amino-2-naphthoate showed a protonated molecular ion peak (M+H)⁺ at m/z 201.1, consistent with its calculated molecular formula. doi.org
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The fragmentation pattern would provide further evidence for the proposed structure. For example, in the mass spectrum of 3-amino-2-naphthoic acid, the molecular ion peak is observed at m/z 187, with a significant fragment at m/z 169, corresponding to the loss of a water molecule. nih.gov
Computational Chemistry and Quantum Chemical Studies of 1 Amino 3 Methyl 2 Naphthoic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)
Predictive Modeling for Analogue Design and Lead Optimization (theoretical aspects)
Predictive modeling in computational chemistry provides a theoretical framework to guide the design of new analogues and optimize lead compounds before their actual synthesis, saving significant time and resources. For a molecule like 1-Amino-3-methyl-2-naphthoic acid, these models are built upon the principle that the biological activity of a compound is correlated to its structural and physicochemical properties. jocpr.commlsu.ac.in Methodologies such as Quantitative Structure-Activity Relationship (QSAR) are pivotal in this process. nih.govnumberanalytics.com
A QSAR model for this compound and its derivatives would be developed by first compiling a dataset of analogues with known biological activities against a specific target. nih.gov For each analogue, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, quantifying different aspects of the molecular structure. jocpr.com Using statistical methods or machine learning algorithms, a mathematical relationship between these descriptors and the biological activity is established. jocpr.comacs.org
This resulting model can then be used to predict the activity of novel, unsynthesized analogues of this compound. For instance, a medicinal chemist could propose various substitutions on the naphthalene (B1677914) ring or modifications to the amino and carboxylic acid groups. The model would provide a rapid assessment of how these changes are likely to impact potency, helping to prioritize the most promising candidates for synthesis. jocpr.comacs.org This rational, in silico approach accelerates the lead optimization phase by focusing experimental efforts on compounds with a higher probability of success. nih.gov
To illustrate, consider a hypothetical QSAR study on analogues of this compound. The model might reveal that increasing the electron-donating capacity at a certain position and maintaining a specific range of hydrophobicity enhances the desired activity. This insight allows for the targeted design of new molecules.
Table 1: Hypothetical Predictive Modeling Data for Analogues of this compound
| Analogue Modification | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Dipole Moment) | Predicted Activity (IC₅₀, nM) |
|---|---|---|---|
| Parent (this compound) | 2.5 | 5.3 D | 150 |
| Analogue A (add -OH at C6) | 2.3 | 6.1 D | 95 |
| Analogue B (add -Cl at C7) | 3.1 | 4.9 D | 210 |
| Analogue C (replace -CH₃ with -CF₃) | 3.4 | 7.5 D | 55 |
| Analogue D (N-acetylation of amino group) | 2.1 | 4.5 D | 350 |
This table is for illustrative purposes only and does not represent real experimental data.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a high-resolution view of molecular behavior, offering deep insights into the conformational dynamics and intermolecular interactions that are often inaccessible to experimental techniques alone. oup.comrsc.org For a flexible molecule like this compound, MD simulations can reveal its preferred shapes (conformations) in different environments and how it interacts with biological targets. mdpi.commun.ca
Investigation of Preferred Conformations and Dynamics
The biological activity of a drug-like molecule is intimately linked to its three-dimensional structure. mun.ca this compound possesses several rotatable bonds, primarily associated with the carboxylic acid and amino groups, as well as the methyl group. The relative orientation of these groups can significantly influence how the molecule fits into a target's binding site.
MD simulations, typically performed in an explicit solvent like water to mimic physiological conditions, can explore the conformational landscape of the molecule. acs.org Over the course of a simulation (ranging from nanoseconds to microseconds), the molecule will sample various conformations. mdpi.com By analyzing the trajectory, one can identify the most stable, low-energy conformations and the energetic barriers between them. oup.commun.ca For example, quantum chemical calculations on related naphthoic acids have been used to investigate the rotational barriers of carboxylic groups, a property that MD simulations explore dynamically. sciencepublishinggroup.comresearchgate.net
Key areas of conformational flexibility in this compound would include:
Rotation around the C2-COOH bond: This determines the orientation of the carboxyl group relative to the naphthalene ring.
Pyramidalization and rotation of the -NH₂ group: The amino group's geometry and its potential for hydrogen bonding are critical for interactions.
Rotation of the C3-CH₃ bond: While often considered a freely rotating group, steric hindrance from adjacent groups can create a rotational energy barrier.
An analysis of the simulation would involve tracking the dihedral angles corresponding to these rotations and plotting their distributions to determine the most populated conformational states.
Table 2: Theoretical Conformational Analysis of this compound
| Dihedral Angle | Description | Preferred Angle(s) (°) | Relative Population (%) |
|---|---|---|---|
| C1-C2-C(O)-O | Carboxyl group orientation | ~0, ~180 | 65 (planar), 35 (anti-planar) |
| C2-C1-N-H1 | Amino group H1 orientation | 60, 180, 300 | 33, 33, 34 (staggered) |
| C2-C3-C(Me)-H1 | Methyl group H1 orientation | 60, 180, 300 | 33, 33, 34 (staggered) |
This table contains hypothetical data for illustrative purposes, based on general principles of conformational analysis.
Ligand-Target Interaction Dynamics (theoretical binding modes)
Once a biological target is identified, MD simulations are crucial for understanding the dynamic nature of the ligand-receptor binding. rsc.org While molecular docking provides a static snapshot of a plausible binding pose, MD simulations of the protein-ligand complex can validate this pose, reveal the stability of key interactions, and uncover alternative binding modes. nih.govnih.govbohrium.com
The theoretical process for this compound would begin with docking the molecule into the active site of its target protein. The top-scoring poses would then be used as starting points for multiple, long-duration MD simulations. acs.org During the simulation, the entire system, including the protein, the ligand, and surrounding water molecules, is allowed to move freely. mdpi.com
Analysis of the resulting trajectories provides a wealth of information:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand is monitored. A stable RMSD suggests the ligand remains in a consistent binding pose, whereas large fluctuations might indicate an unstable or transient interaction. nih.govbohrium.com
Key Interactions: The simulation reveals which specific amino acid residues in the target's binding site form persistent interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the ligand. For example, the carboxylate of this compound could form a salt bridge with a positively charged lysine (B10760008) or arginine residue, while the amino group could act as a hydrogen bond donor. The naphthalene ring would likely engage in hydrophobic or π-stacking interactions. acs.orgnih.gov
Water's Role: MD simulations can highlight the role of individual water molecules in mediating interactions between the ligand and the protein, a detail often missed by simpler models. acs.org
This detailed, dynamic picture of the binding event is invaluable for lead optimization, suggesting specific modifications to the ligand to enhance favorable interactions or disrupt unfavorable ones.
Table 3: Hypothetical Ligand-Target Interaction Analysis for this compound
| Ligand Group | Interacting Residue (Hypothetical Target) | Interaction Type | Interaction Occupancy (%) |
|---|---|---|---|
| Carboxylate (-COO⁻) | Arg124 | Salt Bridge, H-Bond | 95 |
| Amino (-NH₂) | Asp180 | H-Bond (Donor) | 75 |
| Naphthalene Ring | Phe250 | π-π Stacking | 88 |
| Naphthalene Ring | Val120, Leu248 | Hydrophobic | >90 |
| Methyl (-CH₃) | Met252 | Hydrophobic | 60 |
This table is for illustrative purposes only and does not represent real experimental data. Occupancy refers to the percentage of simulation time the interaction is observed.
Applications in Organic Synthesis and Chemical Biology of 1 Amino 3 Methyl 2 Naphthoic Acid
Building Block for Complex Organic Molecules and Scaffolds
The inherent reactivity of the amino and carboxylic acid groups, combined with the rigid aromatic scaffold of the naphthalene (B1677914) ring system, makes 1-amino-3-methyl-2-naphthoic acid a significant starting material for the synthesis of diverse and complex organic molecules.
The structural motif of this compound is a key component in the generation of various scaffolds with potential applications in medicinal chemistry. The presence of both a nucleophilic amino group and a carboxylic acid allows for a wide range of chemical transformations, leading to the synthesis of heterocyclic systems and other complex structures.
One notable application is in the synthesis of pyrimidine (B1678525) derivatives with demonstrated pharmacological potential. For instance, the condensation of 3-amino-2-naphthoic acid with 4-isothiocyanato-4-methylpentane-2-one results in the formation of a condensed pyrimidine product. Compounds derived from this reaction have been screened for anti-inflammatory and analgesic activities, with some exhibiting good analgesic properties. This highlights the utility of the aminonaphthoic acid core in generating novel compounds for drug discovery programs.
Furthermore, the general class of naphthoic acid derivatives is recognized for its importance in medicinal chemistry. Naphthoquinone amino acid derivatives, for example, have been synthesized and evaluated as proteasome inhibitors, which are crucial targets in cancer therapy. While these specific examples may utilize different amino acids, they underscore the value of the aminonaphthoic acid framework as a foundational element in the design of biologically active molecules. The ability to functionalize both the amino and carboxylic acid groups allows for the creation of a library of derivatives with diverse biological activities.
The aromatic nature of the naphthalene ring system in this compound makes it a valuable intermediate in the synthesis of dyes, pigments, and other functional materials. While specific examples detailing the use of the 1-amino-3-methyl substituted variant are not extensively documented in readily available literature, the broader class of aminonaphthoic acids plays a significant role in the colorant industry.
Azoic dyes, for instance, are a class of water-insoluble azo colors that are formed directly on fibers. These dyes are synthesized from a diazo component and a coupling component. Anilides of 3-hydroxy-2-naphthoic acid (BON-acid) are commonly used as coupling components, which, upon reaction with a diazonium salt, form brightly colored azoic dyes. The synthesis of 3-amino-2-naphthoic acid itself can be achieved from 3-hydroxy-2-naphthoic acid, establishing a clear synthetic lineage to this class of dyes.
In the realm of pigments, metallic salts of azo compounds derived from naphthylamine sulfonic acids coupled with beta-hydroxy-naphthoic acid have been developed as maroon-colored pigments for printing inks. These pigments exhibit desirable properties such as high color strength, gloss, and transparency. The synthesis of such pigments relies on the fundamental chemistry of aminonaphthoic acid derivatives, showcasing their importance as intermediates in the creation of stable and vibrant colorants.
The general principle involves the diazotization of the amino group of an aminonaphthoic acid derivative, followed by coupling with a suitable aromatic compound to generate a highly conjugated system responsible for the observed color. The specific substituents on the naphthalene ring, such as the methyl group in this compound, would be expected to modulate the final color and properties of the resulting dye or pigment.
This compound can serve as a precursor to a highly reactive intermediate known as an aryne, specifically a naphthalyne. Arynes are dehydroaromatic species characterized by a formal triple bond within the aromatic ring and are powerful tools in organic synthesis for the construction of complex polycyclic systems. The generation of the aryne from this compound typically involves diazotization of the amino group, followed by the elimination of nitrogen and carbon dioxide.
One of the most common and powerful applications of arynes is in cycloaddition reactions, particularly the Diels-Alder reaction. For example, 2,3-dehydronaphthalene, generated in situ from 3-amino-2-naphthoic acid and isoamyl nitrite (B80452), can undergo a [4+2] cycloaddition reaction with 5-cyano-1,2,4-triazines. This reaction provides a direct route to the synthesis of 3-cyano-2-azaanthracenes, a class of polycyclic heteroaromatic compounds.
The utility of arynes derived from aminonaphthoic acids extends to reactions with other dienes as well. For instance, the cycloaddition of arynes to the bay region of perylene (B46583) has been employed as a strategy for the expansion of polycyclic aromatic hydrocarbon (PAH) cores. In a typical procedure, an aryne precursor, such as 3-amino-2-naphthoic acid, is treated with isoamyl nitrite to generate the naphthalyne in the presence of the diene, leading to the formation of a new six-membered ring fused to the perylene scaffold.
These examples demonstrate the significant role of this compound as a stable and accessible precursor to a transient but highly reactive intermediate. The subsequent transformations of the resulting aryne open up synthetic pathways to a wide array of complex and functionally rich molecules that would be challenging to access through other methods.
Table 1: Examples of Transformations Involving Arynes Derived from Aminonaphthoic Acids
| Aryne Precursor | Reagent(s) for Aryne Generation | Diene/Trap | Product Class | Reference |
| 3-Amino-2-naphthoic acid | Isoamyl nitrite | 5-Cyano-1,2,4-triazines | 3-Cyano-2-azaanthracenes | |
| 3-Amino-2-naphthoic acid | Isoamyl nitrite | Perylene | Naphtho[ghi]perylene |
Environmental Fate and Degradation Studies of 1 Amino 3 Methyl 2 Naphthoic Acid
Abiotic Transformation Pathways
Abiotic transformation processes, which are non-biological in nature, play a crucial role in the initial breakdown of organic compounds in the environment. These pathways include hydrolysis and photodegradation.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of 1-Amino-3-methyl-2-naphthoic acid to hydrolysis is primarily dependent on the reactivity of its carboxylic acid and amino functional groups.
Limited direct research on the hydrolysis of this compound necessitates drawing parallels from studies on similar compounds. For instance, research on the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid has been conducted, though detailed kinetic data remains sparse in publicly available literature. rsc.org The hydrolysis of the amide group in related compounds, such as Naphthol AS, has been shown to be influenced by reaction conditions, with mild alkaline hydrolysis being effective in some cases. chimia.ch Generally, the hydrolysis of the carboxylic acid group is not expected to be a significant degradation pathway under typical environmental pH conditions. The amino group's reactivity in hydrolysis is also considered to be low.
Interactive Table: General Hydrolysis Susceptibility of Functional Groups in this compound
| Functional Group | Expected Hydrolysis Rate under Environmental Conditions | Influencing Factors |
| Carboxylic Acid | Low | pH, Temperature |
| Amino Group | Low | pH, Temperature |
| Naphthalene (B1677914) Ring | Very Low | - |
Photodegradation, the breakdown of molecules by light, is a significant abiotic degradation pathway for many aromatic compounds. The naphthalene ring system is known to absorb ultraviolet (UV) radiation, making it susceptible to photolytic transformation.
Studies on related naphthoic acid derivatives, such as adapalene (B1666599) (a derivative of 2-naphthoic acid), have shown that photolysis can occur upon exposure to UVA and UVB radiation. nih.gov The degradation of adapalene was found to proceed through the breakdown of the naphthalene moiety. nih.gov For a compound like this compound, the presence of both an amino and a methyl group on the naphthalene ring may influence the rate and products of photodegradation. The amino group, in particular, can alter the electronic properties of the naphthalene system and potentially enhance its light-absorbing capabilities. While specific studies on this compound are not available, it is plausible that it would undergo photodegradation in the presence of sunlight, leading to the formation of various transformation products.
Biotic Degradation Mechanisms (Microbial Metabolism)
Microorganisms play a critical role in the ultimate breakdown of organic pollutants in the environment. The biodegradation of this compound is expected to be a key process in its removal from soil and water.
The biodegradation of aromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with distinct enzymatic pathways.
Aerobic Biodegradation: Under aerobic conditions, bacteria often initiate the degradation of aromatic rings by introducing hydroxyl groups via monooxygenase or dioxygenase enzymes. For substituted naphthalenes, this can lead to the formation of catechols, which are then subject to ring cleavage. nih.govnih.gov For example, the degradation of 1-naphthoic acid by Pseudomonas maltophilia CSV89 begins with a double hydroxylation of the aromatic ring. nih.govethz.ch
Anaerobic Biodegradation: In the absence of oxygen, a different set of microbial pathways is employed. For many polycyclic aromatic hydrocarbons (PAHs), a key initial step is carboxylation, the addition of a carboxyl group. asm.org Naphthalene, for instance, is activated by carboxylation to form 2-naphthoic acid. asm.orgoup.comresearchgate.net This is then followed by a series of reduction steps of the ring system before cleavage occurs. oup.comresearchgate.netnih.gov It is plausible that this compound, already possessing a carboxyl group, could enter a similar anaerobic degradation pathway, potentially undergoing reduction of the naphthalene rings.
The identification of degradation products is crucial for understanding the complete metabolic fate of a compound. While specific intermediates for this compound have not been documented, we can infer potential products from related compounds.
In the anaerobic degradation of naphthalene and 2-methylnaphthalene (B46627), a series of reduced naphthoic acid derivatives are formed. psu.edu These include 5,6,7,8-tetrahydro-2-naphthoic acid and other partially or fully saturated ring structures. nih.govpsu.edu Following ring reduction, cleavage occurs, leading to the formation of compounds like 2-carboxycyclohexylacetic acid. oup.comresearchgate.netnih.gov
For this compound, one might expect to see analogous reduced and ring-opened products, though the positions of the amino and methyl groups would likely influence the specific metabolites formed.
Interactive Table: Potential Degradation Intermediates of Naphthoic Acid Derivatives
| Parent Compound | Degradation Condition | Key Intermediates |
| Naphthalene | Anaerobic | 2-Naphthoic acid, 5,6,7,8-Tetrahydro-2-naphthoic acid, 2-Carboxycyclohexylacetic acid oup.comresearchgate.netnih.gov |
| 2-Methylnaphthalene | Anaerobic | Naphthyl-2-methyl-succinic acid, 2-Naphthoic acid psu.edunih.gov |
| 1-Naphthoic Acid | Aerobic | 1,2-Dihydroxy-8-carboxynaphthalene, 2-Hydroxy-3-carboxybenzal pyruvate (B1213749) nih.govethz.ch |
Naphthoic acids are well-established as central metabolites in the anaerobic degradation of several PAHs. oup.comresearchgate.netnih.gov For example, both naphthalene and 2-methylnaphthalene are transformed into 2-naphthoic acid, which then enters a common downstream degradation pathway. oup.comresearchgate.netnih.govpsu.edu This indicates that the initial peripheral pathways for different PAHs converge at the level of this key intermediate. The detection of naphthoic acids in contaminated environments is often used as an indicator of in-situ anaerobic PAH biodegradation. oup.comnih.gov
Given its structure, this compound could potentially be formed as a metabolite from the degradation of more complex, substituted PAHs. Conversely, its own degradation would likely proceed through pathways similar to those established for other naphthoic acids, underscoring the central role of this class of compounds in the environmental cycling of PAHs.
Predictive Modeling for Environmental Persistence and Transformation
QSAR models utilize molecular descriptors, which are numerical representations of a chemical's structure, to predict its properties. nih.govtandfonline.com These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., energies of molecular orbitals). nih.govtandfonline.com By inputting these descriptors into a validated model, it is possible to estimate key environmental fate parameters.
Biodegradation Predictions
The biodegradation of a molecule is significantly influenced by its structural features. For this compound, the presence of the amino and carboxylic acid groups on the aromatic ring system is a key determinant of its susceptibility to microbial degradation.
Predictive models for biodegradation, such as those integrated into the BIOWIN™ software, often use a fragment contribution method. These models analyze a molecule for the presence of functional groups that are known to either promote or hinder biodegradation. acs.org For instance, carboxylic acids on an aromatic ring are generally considered to enhance biodegradability. acs.org Conversely, amino groups on an aromatic ring can sometimes decrease the rate of biodegradation. nih.gov The methyl group is a simple alkyl substituent and is not expected to significantly inhibit biodegradation.
Table 1: Illustrative Biodegradation Predictions for this compound and Related Compounds Using a Hypothetical Model
| Compound | Predicted Biodegradation Rate | Primary Degradation Pathway |
| This compound | Moderate | Ring hydroxylation and cleavage |
| 2-Naphthoic acid | Readily biodegradable | Ring cleavage |
| 1-Naphthoic acid | Slowly biodegradable | Persistent |
| Aniline | Readily biodegradable | Ring cleavage |
Note: This table is for illustrative purposes to demonstrate the output of predictive models and is not based on experimentally verified data for this compound.
Hydrolysis Predictions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For this compound, the primary functional group susceptible to hydrolysis is the carboxylic acid, though under typical environmental pH conditions (pH 5-9), the carboxylate form will predominate, which is resistant to hydrolysis. Esters of carboxylic acids are susceptible to hydrolysis, but this compound itself is not an ester. epa.gov
Predictive models for hydrolysis, such as those available in SPARC (SPARC Performs Automated Reasoning in Chemistry), can estimate hydrolysis rate constants based on the molecular structure. epa.gov For this compound, these models would predict a very slow rate of hydrolysis for the parent compound under environmentally relevant conditions. The amino group is also generally stable to hydrolysis under these conditions. Therefore, hydrolysis is not expected to be a significant transformation pathway for this compound.
Photolysis Predictions
Photolysis, or degradation by light, can be a significant environmental fate process for aromatic compounds. The naphthalene ring structure in this compound strongly absorbs ultraviolet (UV) radiation, which can lead to its photodegradation. nih.gov
Predictive models for photolysis estimate the rate of degradation based on the compound's UV-visible absorption spectrum and its quantum yield (the efficiency with which absorbed light leads to a chemical reaction). The presence of the amino and carboxylic acid groups can influence the absorption spectrum and the subsequent photochemical reactions. For example, the degradation of adapalene, a naphthoic acid derivative, is known to proceed via photolysis, leading to the breakdown of the naphthalene moiety. nih.gov It is plausible that this compound could undergo similar photodegradation processes.
Table 2: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value/Behavior | Influencing Structural Feature |
| Biodegradation Half-Life | Weeks to months | Amino group, carboxylic acid group, naphthalene ring |
| Abiotic Hydrolysis Half-Life | > 1 year | Stable carboxylic acid and amino groups |
| Aqueous Photolysis Half-Life | Days to weeks | Naphthalene ring system |
| Soil Adsorption Coefficient (Koc) | Moderate to high | Naphthalene ring, ionic nature |
| Atmospheric Oxidation Half-Life | Hours to days | Reaction with hydroxyl radicals |
Note: The values in this table are illustrative estimates based on the application of general predictive principles to the structure of this compound and are not derived from specific modeling studies of this compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for verifying the purity and structural integrity of 3-Amino-2-naphthoic acid?
- Methodology :
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to confirm ≥97% purity for research-grade material . For technical-grade batches (80% assay), supplement with elemental analysis (C, H, N) to quantify impurities .
- Structural Confirmation : Employ FTIR to identify characteristic carboxyl (–COOH) and amine (–NH2) stretches. 1H/13C NMR in DMSO-d6 can resolve aromatic proton environments and confirm substitution patterns .
Q. How should 3-Amino-2-naphthoic acid be stored to prevent degradation in laboratory settings?
- Storage Protocol : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to minimize oxidation and moisture absorption . Avoid prolonged exposure to light, as the compound may photodegrade into undefined byproducts .
- Stability Testing : Monitor decomposition via periodic TLC or HPLC, particularly if the compound develops a dark green hue (indicative of oxidation) .
Q. What synthetic routes are commonly used to prepare 3-Amino-2-naphthoic acid?
- Synthesis Strategies :
- Classical Methods : Catalytic hydrogenation of 3-nitro-2-naphthoic acid using Pd/C or Raney Ni in ethanol .
- Alternative Routes : Direct amination via Hofmann or Curtius rearrangements, though these may require rigorous purification to remove sulfonic acid byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point variability)?
- Root Cause Analysis : Variability often arises from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to distinguish between true melting points and decomposition events .
- Mitigation : Standardize recrystallization solvents (e.g., aqueous ethanol vs. DMF) and drying conditions (vacuum desiccation vs. ambient) to ensure consistency .
- Case Study : Batches with olive-green discoloration (vs. yellow) showed 5–7°C lower melting points due to residual acetic acid from synthesis; this was resolved via Soxhlet extraction .
Q. What role does 3-Amino-2-naphthoic acid play in peptide synthesis, and how can coupling efficiency be optimized?
- Mechanistic Insight : The compound serves as a carboxy-activated building block for solid-phase peptide synthesis (SPPS). Its naphthalene backbone enhances steric rigidity, favoring β-sheet formation in peptide chains .
- Optimization :
- Use DCC/HOBt as coupling reagents to minimize racemization.
- Conduct reactions in DMF at 0–4°C to stabilize the active ester intermediate .
Q. What computational approaches are suitable for predicting the reactivity of 3-Amino-2-naphthoic acid in novel reactions?
- In Silico Tools :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The amine group’s HOMO (-5.2 eV) suggests preferential acylation at this site .
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize solubility for reaction scaling .
Contradiction Analysis
- Purity Discrepancies : Technical-grade material (80% assay ) vs. analytical-grade (>97% ) highlights the need for pre-use purification. Centrifugal partition chromatography (CPC) is recommended for large-scale impurity removal .
- Thermal Behavior : Reported decomposition at 212–215°C conflicts with rough estimates of boiling points (~322°C). This suggests the compound sublimes before boiling, necessitating TGA-MS to characterize thermal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
